7'-Methoxy-4-methyl-2'-(2-thienyl)-1',10B'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-C][1,3]benzoxazine]
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Overview
Description
7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the thienyl group and subsequent cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.
Biology
The compound’s potential biological activities are of interest in pharmacological research. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced side effects.
Industry
In the industrial sector, the compound’s unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Triazoles: Compounds with a triazole ring, often used in medicinal chemistry for their pharmacological properties.
Benzoxazines: Compounds with a benzoxazine ring, studied for their applications in polymer science and materials engineering.
Uniqueness
7’-Methoxy-4-methyl-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-methoxy-4'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C21H24N2O2S/c1-14-8-10-21(11-9-14)23-17(13-16(22-23)19-7-4-12-26-19)15-5-3-6-18(24-2)20(15)25-21/h3-7,12,14,17H,8-11,13H2,1-2H3 |
InChI Key |
MLDXQVAJFXMTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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